3-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide
Overview
Description
3-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a chemical compound that belongs to the class of pyrazole-based compounds. It has been found to exhibit promising pharmacological properties, making it a potential candidate for drug development.
Scientific Research Applications
3-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide has been studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to possess antitumor properties and to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce inflammation, pain, and fever in animal models. It has also been reported to inhibit the growth of cancer cells and to induce apoptosis, a process of programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide in lab experiments is its potential as a lead compound for drug development. Its pharmacological properties make it a promising candidate for the treatment of inflammatory diseases and cancer. However, a limitation of using this compound in lab experiments is its limited availability and high cost.
Future Directions
Future research on 3-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide could focus on the following areas:
1. Further elucidation of its mechanism of action and molecular targets.
2. Optimization of its pharmacological properties for drug development.
3. Investigation of its potential for the treatment of other diseases, such as neurodegenerative diseases.
4. Development of more efficient and cost-effective synthesis methods for the compound.
5. Study of its pharmacokinetics and toxicology in animal models.
Conclusion
In conclusion, this compound is a promising compound that exhibits anti-inflammatory, analgesic, antipyretic, and antitumor properties. Its potential as a lead compound for drug development makes it an interesting subject for scientific research. Further studies are needed to fully understand its mechanism of action and optimize its pharmacological properties.
properties
IUPAC Name |
3-methyl-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-14-7-9-17(10-8-14)19-13-28-22(23-19)26-20(12-16(3)25-26)24-21(27)18-6-4-5-15(2)11-18/h4-13H,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDAUKDPYDNXPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=CC(=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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